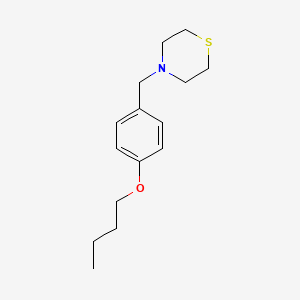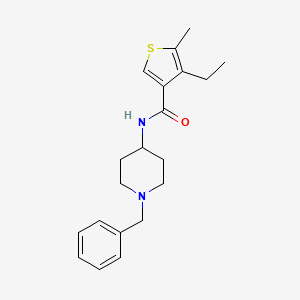
N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide involves complex organic reactions. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized, showing potent anti-acetylcholinesterase activity. These derivatives demonstrate the importance of substituent variation for enhancing activity, highlighting the synthetic strategies for modifying piperidine compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been analyzed using various spectroscopic methods. For instance, the crystal structure of related piperidone derivatives was characterized, showcasing the importance of the central heterocycles and the conjugation between donor and acceptor parts. This analysis provides insights into how molecular structure influences the properties and potential applications of these compounds (Nesterov et al., 2003).
Chemical Reactions and Properties
Piperidine derivatives, including those related to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, participate in various chemical reactions that modify their structure and enhance their biological activity. The reaction of piperidinium derivatives with primary amines and formaldehyde is an example of aminomethylation, leading to novel heterocyclic compounds (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems. While specific data on N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide might not be readily available, the study of similar compounds can offer valuable insights. For example, the crystal structure analysis of related compounds can reveal how molecular packing and intermolecular interactions affect their physical properties (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with biological targets, are essential for their potential pharmacological applications. Studies on compounds like N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide have shown a variety of interactions with enzymes and receptors, indicating their potential as therapeutic agents. For instance, certain piperidine derivatives exhibit significant anti-acetylcholinesterase activity, suggesting their use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The study discovered that specific substitutions at the benzamide moiety significantly increased activity, highlighting the potential of these derivatives as potent inhibitors of acetylcholinesterase, which could have applications in treating conditions such as Alzheimer's disease Sugimoto et al., Journal of Medicinal Chemistry, 1990.
Metabolism and Disposition Studies
Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, detailing the metabolic pathways and excretion of the compound in humans. Although not directly related to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, this study exemplifies the importance of understanding the pharmacokinetics of novel therapeutic agents Renzulli et al., Drug Metabolism and Disposition, 2011.
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interaction of a cannabinoid receptor antagonist, revealing insights into the conformational preferences and binding mechanisms of piperidine derivatives at receptor sites. This research aids in the design of receptor-specific drugs, potentially including derivatives of N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide for targeting specific neurological pathways Shim et al., Journal of Medicinal Chemistry, 2002.
Synthesis and Bioactivity of Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of benzamides, exploring their structural features and antibacterial activities. Such research demonstrates the diverse applications of benzamide derivatives in developing new antimicrobial agents Khatiwora et al., International Journal of Chemical Sciences, 2013.
Antipsychotic Agent Development
Norman et al. (1996) investigated heterocyclic carboxamides as potential antipsychotic agents, evaluating their binding to dopamine and serotonin receptors. Research into compounds like N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide could contribute to the development of new treatments for psychiatric disorders Norman et al., Journal of Medicinal Chemistry, 1996.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-18-15(2)24-14-19(18)20(23)21-17-9-11-22(12-10-17)13-16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIWQGGCRKALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



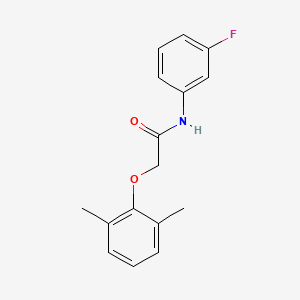

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
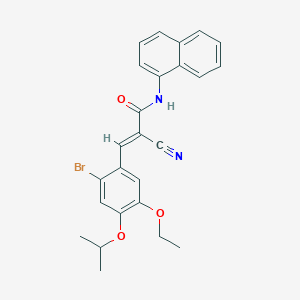
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
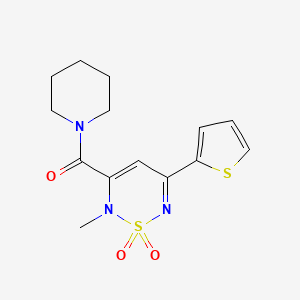

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
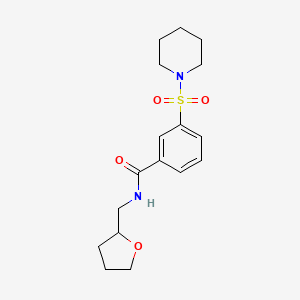
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
